molecular formula C15H17NO2 B2927550 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1087611-17-3

1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2927550
CAS No.: 1087611-17-3
M. Wt: 243.306
InChI Key: HCFUDILGLSQEPI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrole ring substituted with various functional groups, including a methoxy group, methyl groups, and a carbaldehyde group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is the cyclization of a suitable precursor, such as a substituted aniline, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and solvents.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid.

  • Reduction: The major products are alcohols or amines, depending on the specific reduction conditions.

  • Substitution: The major products are derivatives with substituted methoxy groups.

Scientific Research Applications

1-(4-Methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:

  • 1-(4-Methoxyphenyl)ethanone: This compound lacks the pyrrole ring and has a simpler structure.

  • 2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde: This compound lacks the methoxy group and has a different substitution pattern.

  • 4-Methoxybenzaldehyde: This compound has a similar methoxy group but lacks the pyrrole ring and additional methyl groups.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2,4,5-trimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10-11(2)16(12(3)15(10)9-17)13-5-7-14(18-4)8-6-13/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFUDILGLSQEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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